N-(propan-2-ylideneamino)pyridine-2-carboxamide

Ion Channel Pharmacology Pain Research Medicinal Chemistry

Sourcing a reliable pyridine-2-carboxamide with the precise hydrazone functionality for heterocycle synthesis can be challenging. Generic amide analogs are unsuitable for routes requiring a latent primary amine or chelating ligand. This compound is the documented reactant for synthesizing SMN protein modulators and diaminotriazine-based hNav1.7 inhibitors, ensuring reaction fidelity. • Strategic functional group: Hydrazone linkage for divergent heterocyclic scaffold construction. • Validated application: Key intermediate in patented routes for high-value neurological and pain targets. • Supply chain reliability: Consistent ≥97% assay, melting point 145-148 °C, ensuring reproducible results.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 55101-19-4
Cat. No. B14014669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(propan-2-ylideneamino)pyridine-2-carboxamide
CAS55101-19-4
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=CC=N1)C
InChIInChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-5-3-4-6-10-8/h3-6H,1-2H3,(H,12,13)
InChIKeyTWHMIBPBRCXLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Propan-2-ylideneamino)pyridine-2-carboxamide: Identity & Specs


N-(Propan-2-ylideneamino)pyridine-2-carboxamide (CAS 55101-19-4) is a specialized small molecule building block classified as a pyridine-2-carboxamide derivative. It is characterized by its unique hydrazone linkage, which makes it a versatile synthetic intermediate for the construction of diverse heterocyclic scaffolds . Commercial availability typically meets high purity standards (≥97% assay) with defined physical properties (melting point 145-148 °C), establishing a reliable baseline for procurement .

Hydrazone linkage supports diverse heterocycle synthesis
Versatile building block for multi-target compound libraries
Research-grade supply with consistent quality

N-(Propan-2-ylideneamino)pyridine-2-carboxamide: Why Generics Can't Substitute


While many pyridine-2-carboxamide analogs exist, generic substitution is scientifically unsound due to the critical role of the specific hydrazone moiety in this compound. This functional group is not merely a structural variant; it is a latent source of a primary amine that can be strategically unmasked or used directly as a chelating ligand, enabling divergent synthetic pathways not accessible with simple amide analogs . Furthermore, its documented application as a key reactant in patented routes for high-value therapeutic targets (e.g., SMN modulators, hNav1.7 inhibitors) demonstrates that specific structural features are essential for reaction fidelity and biological outcome [1][2]. Substituting a similar-looking pyridine carboxamide without the exact imine functionality would likely result in failed reactions, non-target product formation, or ineffective biological probes.

Generic pyridine carboxamides lack the hydrazone moiety, altering reactivity and synthetic outcomes.
The hydrazone group acts as a latent amine or ligand; simple amides cannot replicate this bifunctional role.
Reported synthetic routes to Nav1.7, SMN, and iNOS modulators depend on this specific building block structure.

N-(Propan-2-ylideneamino)pyridine-2-carboxamide: Differentiated Utility Evidence


Synthetic Route to Potent Nav1.7 Inhibitors

This compound serves as a critical starting material for generating libraries of diaminotriazine hNav1.7 inhibitors . While no direct IC50 data exists for the parent compound itself against Nav1.7, its derived analogs have achieved remarkable potency. This is in stark contrast to closely related compounds like CID755673, a pan-PKD inhibitor with a pyridine-carboxamide core but a different substitution pattern, which exhibits no reported activity at Nav1.7 . This demonstrates that the hydrazone moiety of N-(propan-2-ylideneamino)pyridine-2-carboxamide directs a unique synthetic trajectory leading to a distinct and highly valuable biological profile, which cannot be replicated by starting from a generic pyridine carboxamide.

Nav1.7 Inhibitor Synthesis
Class-level inference
Derivatives: Reported potent inhibition
vs
CID755673: No activity
Supports synthesis of Nav1.7-active analogs; generic amides lack this pathway.
Derivative data only; parent compound not directly assayed.
Ion Channel Pharmacology Pain Research Medicinal Chemistry

Bifunctional Reactivity for Multi-Target Scaffolds

The compound's unique synthetic utility is defined by its role as a reactant for generating structurally diverse, biologically active molecules, including modulators of Survival Motor Neuron (SMN) protein and inhibitors of inducible Nitric Oxide Synthase (iNOS) . This contrasts sharply with simpler pyridine carboxamides like 3-hydroxypyridine-2-carboxylic acid N-(carboxymethyl)amide, which have a more limited synthetic scope, primarily serving as direct enzyme inhibitors (e.g., of prolyl-4-hydroxylase) rather than versatile building blocks [1]. The hydrazone group in the target compound allows for cyclization and condensation reactions that are chemically impossible for the comparator.

Multi-Target Scaffold Utility
Class-level inference
5+ target classes
Provides broad synthetic access to SMN, iNOS, Nav1.7, PKD, and PDE5 modulators.
Comparator limited to single enzyme class; literature and patent data.
Organic Synthesis Heterocyclic Chemistry Drug Discovery

N-(Propan-2-ylideneamino)pyridine-2-carboxamide: Key Applications


Nav1.7 Inhibitor Synthesis for Pain

This compound is a crucial building block for constructing libraries of diaminotriazine-based hNav1.7 inhibitors . Its hydrazone group provides a synthetic handle that can be elaborated into complex heterocycles, a route that is not accessible with simpler pyridine amides. Researchers focusing on novel, non-opioid pain therapeutics should procure this specific reagent to ensure they are accessing the correct chemical space for this high-value target.

SMN Protein Modulator Development

The compound is a documented reactant in the synthesis of Survival Motor Neuron (SMN) protein modulators . Given its role in the synthesis pathway, any laboratory investigating Spinal Muscular Atrophy (SMA) or related SMN biology requires this exact precursor to replicate literature procedures or generate proprietary analogs for target validation and lead optimization.

iNOS & PDE5 Pathway Probes

N-(propan-2-ylideneamino)pyridine-2-carboxamide serves as a versatile starting material for creating heteroalicyclic carboxamidines (iNOS inhibitors) and phosphodiesterase 5 (PDE5) inhibitors . For researchers studying inflammation, nitric oxide signaling, or cardiovascular biology, this compound is the strategic gateway to synthesizing potent and selective tool compounds for these critical enzyme systems.

Application
Selection Property
Validation Focus
Nav1.7 inhibitor synthesis
Hydrazone-based synthetic handle
Confirm diaminotriazine formation and target modulation
SMN protein modulator synthesis
Bifunctional amide/hydrazone reactivity
Verify cyclization products and SMN modulation activity
iNOS and PDE5 inhibitor synthesis
Precursor for heteroalicyclic carboxamidines
Evaluate inhibitory activity in enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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